![molecular formula C10H9F2N3O2 B15237836 (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyano group, a difluorophenyl group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetate
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H9F2N3O2 |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
ethyl N-(N-cyano-2,6-difluoroanilino)carbamate |
InChI |
InChI=1S/C10H9F2N3O2/c1-2-17-10(16)14-15(6-13)9-7(11)4-3-5-8(9)12/h3-5H,2H2,1H3,(H,14,16) |
InChI Key |
YREUJBFECKNNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C#N)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

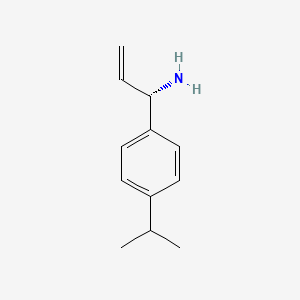
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
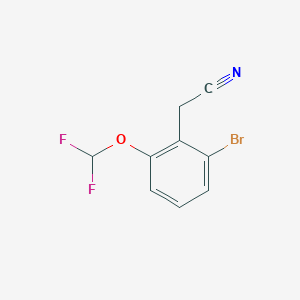
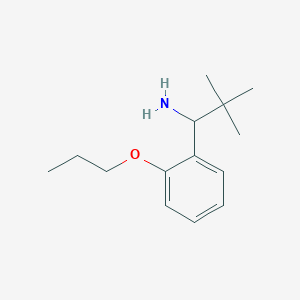
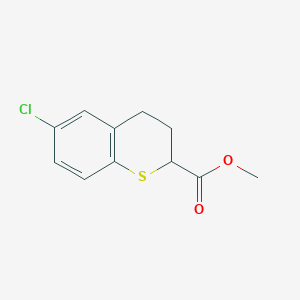
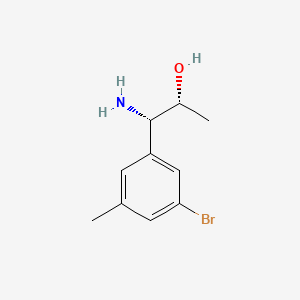

![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
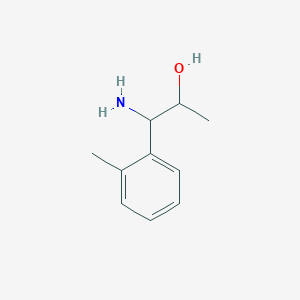
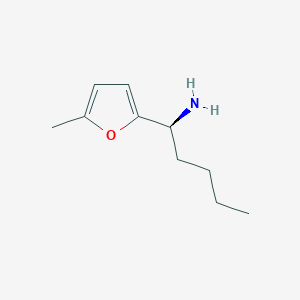
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
